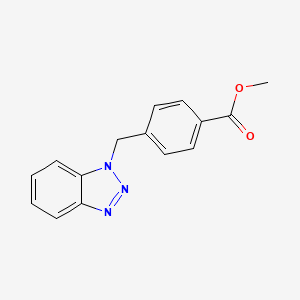

Methyl-4-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoat

Übersicht

Beschreibung

Methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate is an organic compound with the molecular formula C15H13N3O2 and a molecular weight of 267.28 g/mol . This compound is characterized by the presence of a benzotriazole moiety attached to a methyl benzoate structure. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial processes .

Wissenschaftliche Forschungsanwendungen

Methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Related compounds have been reported to interact with acetylcholinesterase (ache) . The role of AChE is to break down acetylcholine, a key neurotransmitter in the brain, into choline and acetate .

Mode of Action

It is suggested that similar compounds inhibit ache by establishing a bond on both sides of the active site, which contributes to the inhibitory effects .

Biochemical Pathways

Related compounds have been reported to affect the cholinergic pathway by inhibiting ache .

Result of Action

Related compounds have been reported to inhibit ache, which could potentially lead to an increase in acetylcholine levels .

Action Environment

It is known that factors such as temperature can influence the degradation of related compounds .

Vorbereitungsmethoden

The synthesis of methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with 1H-1,2,3-benzotriazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound .

Analyse Chemischer Reaktionen

Methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate undergoes various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

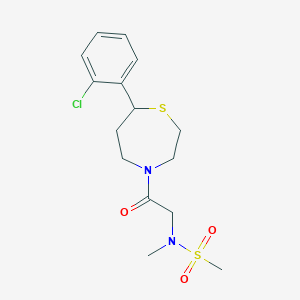

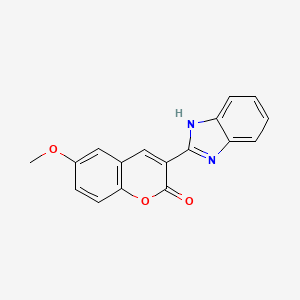

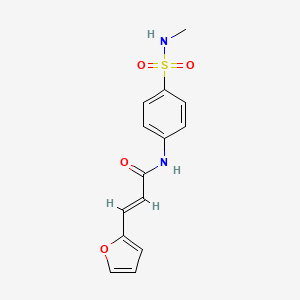

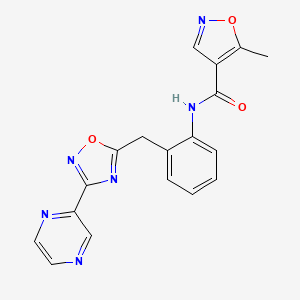

Methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate can be compared with other benzotriazole derivatives such as:

1-Methyl-1H-1,2,3-benzotriazol-4-amine: This compound shares the benzotriazole core but differs in its substitution pattern, leading to distinct chemical and biological properties.

(1H-1,2,3-Benzotriazol-1-yl)methyl benzoate: Similar in structure but lacks the methyl group on the benzoate moiety, affecting its reactivity and applications.

The unique combination of the benzotriazole and methyl benzoate structures in methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate imparts specific physicochemical properties that make it valuable for various applications in research and industry .

Eigenschaften

IUPAC Name |

methyl 4-(benzotriazol-1-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-20-15(19)12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)16-17-18/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLJIOGNIIZZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331353 | |

| Record name | methyl 4-(benzotriazol-1-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729131 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

345953-58-4 | |

| Record name | methyl 4-(benzotriazol-1-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2408630.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2408635.png)

![3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one](/img/structure/B2408640.png)

![6-{[4-(3-methoxyphenyl)-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2408645.png)

![7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2408646.png)

![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)